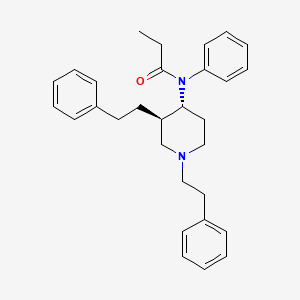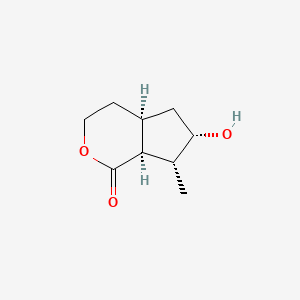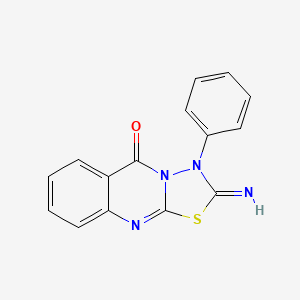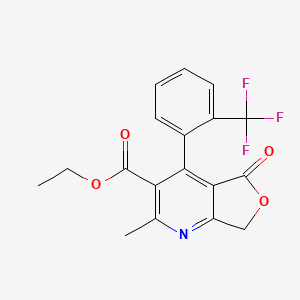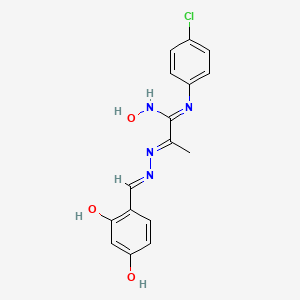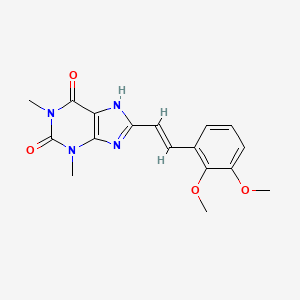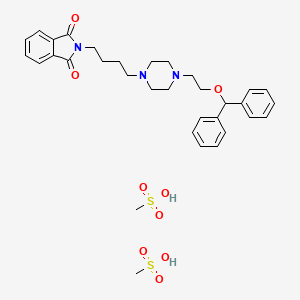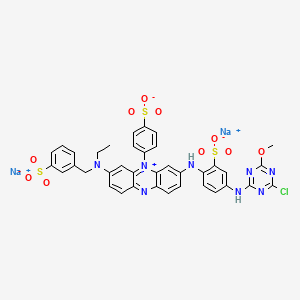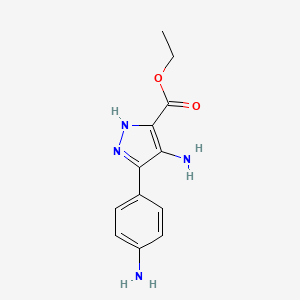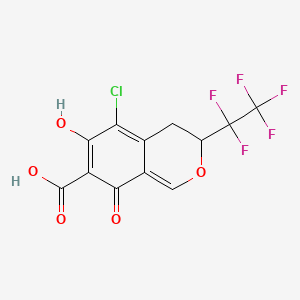
2-Butenoic acid, 4,4'-((dimethylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenoic acid, 4,4’-((dimethylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)-) is a complex organotin compound It is characterized by the presence of a dimethylstannylene group linked to two 2-butenoic acid moieties, each esterified with diisooctyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butenoic acid, 4,4’-((dimethylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)-) typically involves the reaction of dimethyltin dichloride with 2-butenoic acid derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the stannylene linkage. The esterification with diisooctyl groups is achieved through the reaction of the corresponding alcohols with the carboxylic acid groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and the final esterification reaction. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the desired product’s quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the stannylene center, leading to the formation of oxo-stannylene derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The ester groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxo-stannylene derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of new ester derivatives with different alkyl or aryl groups.
科学的研究の応用
2-Butenoic acid, 4,4’-((dimethylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)-) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique stannylene structure.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to enhance material properties.
作用機序
The mechanism of action of this compound involves its interaction with molecular targets through its stannylene center. The stannylene group can coordinate with various substrates, facilitating catalytic reactions. In biological systems, the compound may interact with cellular components, leading to its observed biological activities. The exact pathways and molecular targets involved in these interactions are subjects of ongoing research.
類似化合物との比較
4-Iodobenzoic acid: Another organotin compound with similar structural features.
Palladium(II) acetate: A metal-organic compound used in catalysis, similar in its catalytic applications.
Biogenic volatile organic compounds: Compounds with similar ester functionalities.
Uniqueness: 2-Butenoic acid, 4,4’-((dimethylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)-) is unique due to its specific stannylene linkage and the presence of diisooctyl ester groups, which confer distinct chemical and physical properties
特性
CAS番号 |
61599-28-8 |
|---|---|
分子式 |
C26H44O8Sn |
分子量 |
603.3 g/mol |
IUPAC名 |
4-O-[dimethyl-[(Z)-4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(6-methylheptyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.2CH3.Sn/c2*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;;;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1H3;/q;;;;+2/p-2/b2*8-7-;;; |
InChIキー |
IPYRRRHGNFJBCD-KKUWAICFSA-L |
異性体SMILES |
CC(CCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCC(C)C)(C)C)C |
正規SMILES |
CC(C)CCCCCOC(=O)C=CC(=O)O[Sn](C)(C)OC(=O)C=CC(=O)OCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


